

# Technical Guide: Solubility Profile of 3-Chloro-3'-morpholinomethyl benzophenone

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## Compound of Interest

Compound Name:	<i>3-Chloro-3'-morpholinomethyl benzophenone</i>
CAS No.:	<i>898765-41-8</i>
Cat. No.:	<i>B1359592</i>

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## Physicochemical Identity & Theoretical Framework

**3-Chloro-3'-morpholinomethyl benzophenone** is a functionalized diaryl ketone featuring a lipophilic benzophenone core, a halogen substituent, and a basic morpholinyl-methyl moiety. This structure creates a "Janus-faced" solubility profile: the benzophenone/chloro segments drive lipophilicity (LogP), while the morpholine nitrogen introduces pH-dependent aqueous solubility.

Property	Data / Prediction	Significance
CAS Number	898765-41-8	Unique Identifier for procurement/verification.
Molecular Formula	C <sub>18</sub> H <sub>18</sub> ClNO <sub>2</sub>	MW: ~315.8 g/mol
Structural Class	Mannich Base / Benzophenone	Susceptible to retro-Mannich degradation in hot aqueous acid.
Predicted LogP	3.5 – 4.2	Highly lipophilic; partitions into organic membranes/solvents.
pKa (Basic N)	~7.8 – 8.3	Protonation occurs in acidic media, drastically altering solubility.

## Structural Influence on Solubility

- Benzophenone Core: Provides strong

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interactions, making the compound solid at room temperature (typically) and highly soluble in aromatic or chlorinated solvents.

- Morpholine Moiety: The ether oxygen adds hydrogen bond accepting (HBA) capability, enhancing solubility in polar aprotic solvents (DMSO, DMF). The tertiary amine allows for salt formation.
- Chlorine Substituent: Increases lipophilicity compared to the unsubstituted parent, reducing water solubility further at neutral pH.

## Solubility Profile by Solvent Class[1]

The following data categorizes solvents based on their interaction with the solute.

### A. Organic Solvents (High Solubility)

Best for: Stock solutions, reaction media, and extraction.

Solvent	Solubility Rating	Mechanistic Insight
Dichloromethane (DCM)	Excellent (>100 mg/mL)	Primary choice for extraction. The polarizable Cl atoms interact well with the benzophenone core.
DMSO / DMF	Excellent (>50 mg/mL)	Ideal for biological assay stock solutions. Disrupts crystal lattice via dipole interactions.
Ethyl Acetate	Good (>30 mg/mL)	Standard solvent for TLC and silica column chromatography elution.
Tetrahydrofuran (THF)	Good	Solubilizes via ether oxygen coordination; useful for reactions involving organometallics.
Toluene	Good	Effective at elevated temperatures; often used for recrystallization or synthesis (reflux).

## B. Alcohols & Anti-Solvents (Moderate to Low Solubility)

Best for: Recrystallization and precipitation.

Solvent	Solubility Rating	Application
Ethanol / Methanol	Moderate (Temp. Dependent)	Soluble when hot; poor solubility when cold. Ideal for recrystallization.
Diethyl Ether	Moderate	Often used to precipitate the hydrochloride salt form.
Hexanes / Heptane	Poor (<1 mg/mL)	Anti-solvent. Adding hexane to a DCM/EtOAc solution precipitates the compound.
Water (Neutral pH)	Insoluble (<0.1 mg/mL)	The lipophilic core dominates. Do not use for stock solutions.

## C. Aqueous pH-Dependent Solubility

- pH < 5 (Acidic): Soluble. The morpholine nitrogen protonates ( ), forming a cationic salt that is highly water-soluble.
- pH > 8 (Basic/Neutral): Insoluble. The compound exists as a free base and precipitates out of aqueous solution.

## Experimental Protocols

### Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate solubility for a specific batch or new solvent system.

- Preparation: Weigh 10 mg of **3-Chloro-3'-morpholinomethyl benzophenone** into a 4 mL glass vial.
- Solvent Addition: Add 200 L of the target solvent.

- Equilibration: Vortex for 1 minute. If fully dissolved, add another 10 mg and repeat until solid persists.
- Agitation: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).
- Analysis:
  - Centrifuge at 10,000 rpm for 5 minutes.
  - Dilute the supernatant 100-fold in Acetonitrile.
  - Analyze via HPLC-UV (254 nm) against a standard curve.

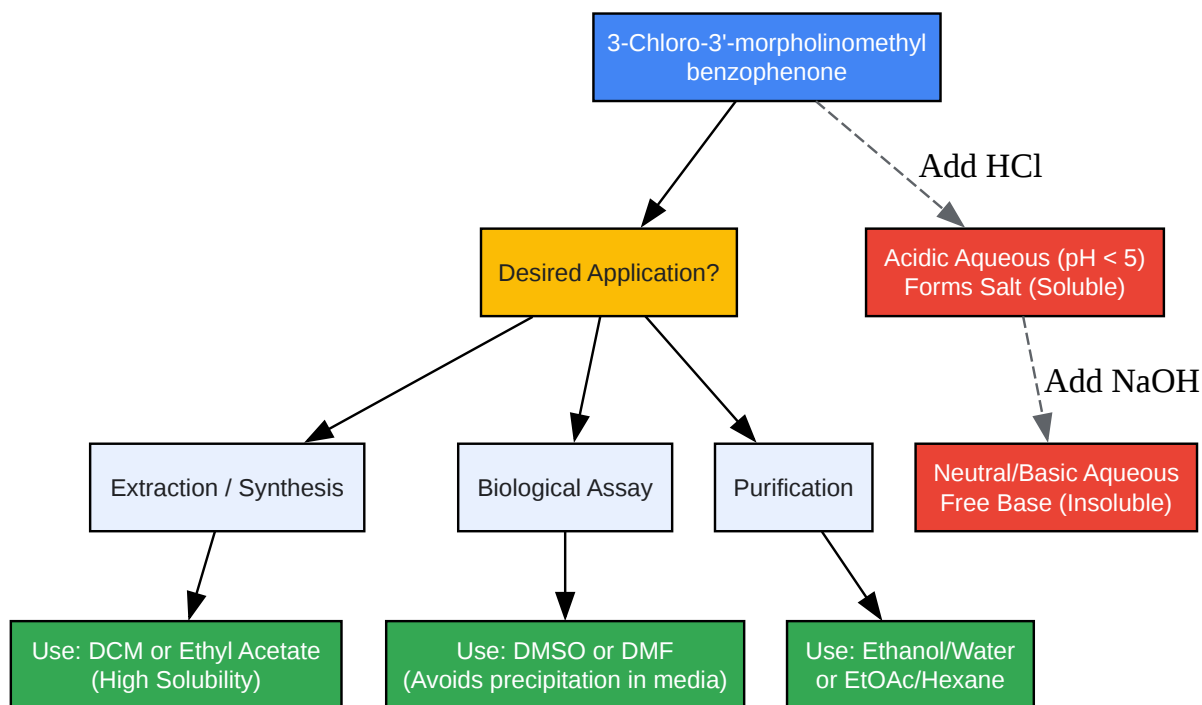
## Protocol B: Recrystallization (Purification)

Because Mannich bases can "streak" on silica gel, recrystallization is the preferred purification method.<sup>[1]</sup>

- Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or Isopropanol).
- Filtration: Filter hot to remove insoluble impurities.
- Nucleation: Allow the solution to cool slowly to room temperature.
- Anti-Solvent (Optional): If no crystals form, add Water dropwise until turbidity persists, then cool to 4°C.
  - Alternative System: Dissolve in minimal DCM, then slowly add Hexanes.
- Isolation: Filter the crystals and wash with cold Hexane/Ethanol (9:1).

## Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the compound's chemical state.



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Figure 1: Decision tree for solvent selection based on application and pH state.

## Synthesis & Handling Context[1][2][3][4][5][6][7][8]

### Synthesis Pathway (Mannich Reaction)

This compound is typically synthesized via a Mannich reaction involving 3-chlorobenzophenone, formaldehyde, and morpholine.

- Reaction Solvent: Ethanol or Dioxane (Reflux).
- Catalyst: HCl (catalytic amount).
- Note: The product is often isolated as a hydrochloride salt (water-soluble) and must be neutralized with base ( $\text{NaHCO}_3$ ) to extract the free base into organic solvents.

### Stability Warning

- Retro-Mannich Reaction: Avoid prolonged boiling in acidic aqueous media, as the morpholinomethyl group can cleave, reverting the compound to the parent benzophenone.
- Storage: Store as a solid at -20°C. Solutions in DMSO are stable for ~1 month at -20°C.

## References

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